1-(3-bromophenyl)-1H-pyrrole-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-(3-bromophenyl)-1H-pyrrole-2,5-dione often involves palladium-catalyzed coupling reactions, such as the Suzuki coupling, which is a common method for forming carbon-carbon bonds between aromatic halides and boronic acids or esters. For example, Zhang and Tieke (2008) describe the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit via Suzuki coupling, highlighting the utility of such methods in creating complex organic compounds (Zhang & Tieke, 2008).
Molecular Structure Analysis
Molecular structure analysis of 1-(3-bromophenyl)-1H-pyrrole-2,5-dione derivatives can be carried out using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the compound's conformation, electronic distribution, and potential reactive sites. The work by Stam et al. (1979) on similar compounds demonstrates the use of X-ray crystallography to unequivocally determine molecular structures (Stam et al., 1979).
Chemical Reactions and Properties
Chemical reactions involving 1-(3-bromophenyl)-1H-pyrrole-2,5-dione derivatives are varied, including electrophilic substitutions facilitated by the bromophenyl group, nucleophilic attacks at the carbonyl carbon, and participation in coupling reactions. For instance, the study on the synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones by Gendron et al. (2014) provides insight into the reactivity and interaction of these compounds with other chemical entities (Gendron et al., 2014).
Physical Properties Analysis
The physical properties of 1-(3-bromophenyl)-1H-pyrrole-2,5-dione derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and material science. Li et al. (2019) investigated the solubility of similar compounds in various solvents, providing essential data for their practical use (Li et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are critical for understanding the behavior of 1-(3-bromophenyl)-1H-pyrrole-2,5-dione derivatives in various chemical environments. The work by Welterlich et al. (2015) on the electrochemical polymerization of isoDPP derivatives reveals how substitution patterns influence the optical and electronic properties of these compounds (Welterlich et al., 2015).
Scientific Research Applications
1. Pharmacokinetic Study and Metabolite Identification
- Summary of Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .
- Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
- Results or Outcomes : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
2. Synthesis, Crystal Structure, DFT Studies and Biological Activity
- Summary of Application : This work relates to the first synthesis, the structure determination, the DFT studies and the use of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety .
- Methods of Application : The β-ketoenol form was recrystallized from methanol (95%) to obtain the (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one compound which was confirmed by FT-IR, 1 H-NMR, 13 C NMR, and mass spectroscopy .
- Results or Outcomes : The synthesized compound, screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, shows a moderate activity with an inhibition percentage of 46% . The product was also tested against three bacterial strains (Escherichia coli, Bacillus subtilis and Micrococcus luteus), but no significant effect was observed against these organisms .
3. Synthesis, Anticancer Activity, and In Silico Studies
- Summary of Application : This study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .
4. Synthesis and Biological Activity of Some 3- (4- (Substituted …
- Summary of Application : This study described the synthesis of a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines as potential antifungal agents .
5. 1- (3-Bromophenyl)cyclopropanecarbonitrile
- Summary of Application : This compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .
4. Pharmacokinetic Study and Metabolite Identification
- Summary of Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .
- Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
- Results or Outcomes : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
5. 1- (3-Bromophenyl)cyclopropanecarbonitrile
- Summary of Application : This compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .
6. Synthesis and Biological Activity of Some 3- (4- (Substituted …
properties
IUPAC Name |
1-(3-bromophenyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJYDECLTBAKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351774 | |
Record name | 1-(3-bromophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
53534-14-8 | |
Record name | 1-(3-bromophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.